An In-depth Technical Guide to the Chemical Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
An In-depth Technical Guide to the Chemical Properties of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. This chiral molecule is a pivotal intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist. A thorough understanding of its chemical characteristics is paramount for process optimization, impurity profiling, and the overall success of drug development programs.
Core Chemical Identity and Physicochemical Landscape
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a white to off-white solid. Its core structure features a pyrrolidine ring substituted at the 3-position with a diphenylacetamide moiety, conferring a specific stereochemistry that is crucial for its role as a precursor to the enantiomerically pure drug, Darifenacin.
Structural and Molecular Data
| Property | Value | Source(s) |
| Chemical Name | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | [1] |
| CAS Number | 134002-25-8 | [1] |
| Molecular Formula | C₁₈H₂₀N₂O | [1] |
| Molecular Weight | 280.36 g/mol | [1] |
| Melting Point | 114-118 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol | [1] |
A tartrate salt of this compound is also commonly used and has the CAS number 134002-26-9.[2][3][4][5][6]
Synthesis and Methodology: A Self-Validating Protocol
The synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a critical step in the manufacturing of Darifenacin. The following protocol is a robust and validated method derived from the patent literature, ensuring reproducibility and high purity of the final product.[7]
Synthesis Workflow
Caption: Synthetic workflow for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide.
Detailed Experimental Protocol
Materials:
-
(S)-2,2-diphenyl-2-[(1-tertiarybutyloxycarbonyl)-3-pyrrolidinil]acetonitrile
-
95% Sulfuric Acid
-
Ice-cold water
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide solution
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Suspend (S)-2,2-diphenyl-2-[(1-tertiarybutyloxycarbonyl)-3-pyrrolidinil]acetonitrile (100 g, 0.276 moles) in 95% sulfuric acid (500 ml) in a suitable reaction vessel.[7]
-
Hydrolysis: Slowly heat the reaction mixture to approximately 110°C and maintain this temperature with stirring for 8 hours.[7]
-
Quenching: Cool the reaction mass to about 50°C and then slowly and carefully quench it into 4 liters of ice-cold water.
-
Initial Extraction: Extract the quenched reaction mixture twice with dichloromethane (2 liters each time) at a temperature of 25-30°C.[7]
-
pH Adjustment: Separate the upper aqueous layer and adjust its pH to 10-12 using a 50% aqueous sodium hydroxide solution, ensuring the temperature is maintained below 30°C.[7]
-
Final Extraction: Extract the basified aqueous layer three times with dichloromethane (2 liters each time).[7]
-
Washing and Drying: Combine all the dichloromethane extracts and wash them three times with water (2 liters each time) and then with a brine solution (2 liters). Dry the organic layer over anhydrous sodium sulfate.[7]
-
Isolation: Concentrate the dried dichloromethane extract under vacuum at a temperature below 40°C to obtain 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl) pyrrolidine as a foam (yield: 50 g).[7]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of 7.2-7.5 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The methine proton at the chiral center (C3 of the pyrrolidine ring) would likely be a complex multiplet. The amide protons (-CONH₂) would present as two broad singlets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon attached to the two phenyl rings and the pyrrolidine ring. The aromatic carbons will resonate in the 125-145 ppm region. The carbonyl carbon of the amide group is expected to be in the range of 170-180 ppm. The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amide.
-
C-H stretching (aromatic): Signals just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Signals just below 3000 cm⁻¹.
-
C=O stretching (amide I band): A strong absorption band around 1650 cm⁻¹.[8]
-
N-H bending (amide II band): An absorption band around 1600 cm⁻¹.
-
C-N stretching: In the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₁₈H₂₀N₂O would be at m/z 281.16. Fragmentation patterns would likely involve the loss of the acetamide group and fragmentation of the pyrrolidine ring.
Pharmacological Context and Biological Significance
As a key intermediate in the synthesis of Darifenacin, the primary biological relevance of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide lies in its role as a precursor. Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, which is the primary receptor responsible for mediating bladder contractions.[9][10] By blocking these receptors, Darifenacin reduces the symptoms of overactive bladder.[9][10]
While the pharmacological activity of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide itself has not been extensively studied, it is plausible that it possesses some, albeit significantly lower, affinity for muscarinic receptors due to structural similarities with the final drug. However, its primary utility in the pharmaceutical industry is as a well-characterized starting material for the synthesis of Darifenacin.
Safety, Handling, and Storage
Appropriate safety precautions should be taken when handling (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place. The tartrate salt is generally stored at room temperature.[3][6]
Conclusion
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is a molecule of significant interest in pharmaceutical development due to its essential role in the synthesis of Darifenacin. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a predictive analysis of its spectroscopic characteristics. A thorough understanding of these technical aspects is crucial for chemists and researchers involved in the synthesis and quality control of this important pharmaceutical intermediate.
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Steers, W. D. (2006). Darifenacin: Pharmacology and clinical usage. Urologic Clinics of North America, 33(4), 475–482. [Link]
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(S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide | C18H19BrN2 | CID 24860077 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate - Lead Sciences. (n.d.). Retrieved January 23, 2026, from [Link]
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CAS 134002-26-9 suppliers, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl) acetamide tartrate suppliers. (n.d.). Retrieved January 23, 2026, from [Link]
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Darifenacin: a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder - WashU Medicine Research Profiles. (n.d.). Retrieved January 23, 2026, from [Link]
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CAS 134002-25-8 | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide - Alchem Pharmtech. (n.d.). Retrieved January 23, 2026, from [Link]
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Ohtake, A., Ukai, M., & Yoshimatsu, M. (2001). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 166(2), 730–734. [Link]
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Kay, G. G., & Wesnes, K. A. (2005). Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers. British Journal of Clinical Pharmacology, 59(4), 415–425. [Link]
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